2-Cycloheptylpyrrolidine

Lipophilicity Druglikeness Blood-Brain Barrier

2-Cycloheptylpyrrolidine (CAS 1249880-03-2) is a secondary amine belonging to the 2-substituted pyrrolidine family, with molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol. Distinguished by its seven-membered cycloheptyl ring directly attached to the pyrrolidine α-carbon, the compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the cycloalkyl substituent's steric and electronic properties can critically modulate target binding, metabolic stability, and physicochemical profiles.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B13597982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cycloheptylpyrrolidine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C2CCCN2
InChIInChI=1S/C11H21N/c1-2-4-7-10(6-3-1)11-8-5-9-12-11/h10-12H,1-9H2
InChIKeyMJNBVIOJIBJIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cycloheptylpyrrolidine – Sourcing the Cycloheptyl-Substituted Pyrrolidine Building Block for Advanced Synthesis


2-Cycloheptylpyrrolidine (CAS 1249880-03-2) is a secondary amine belonging to the 2-substituted pyrrolidine family, with molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol [1]. Distinguished by its seven-membered cycloheptyl ring directly attached to the pyrrolidine α-carbon, the compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the cycloalkyl substituent's steric and electronic properties can critically modulate target binding, metabolic stability, and physicochemical profiles .

Why Generic 2-Cycloalkylpyrrolidine Substitution Fails: Physicochemical Differentiation of 2-Cycloheptylpyrrolidine


Among the 2-cycloalkylpyrrolidine series, the size of the cycloalkyl ring directly governs key physicochemical determinants such as lipophilicity (logP) and molecular volume, which in turn influence membrane permeability, target binding affinity, and metabolic susceptibility. 2-Cycloheptylpyrrolidine occupies a distinct property space that cannot be replicated by simply substituting 2-cyclopentyl- or 2-cyclohexylpyrrolidine, as these homologs exhibit quantifiably different computed logP values and steric profiles [1]. Consequently, direct replacement without experimental validation risks altering lead optimization outcomes, particularly in central nervous system (CNS) programs where small logP shifts can drastically affect brain penetration [2].

Quantitative Differentiation Evidence: 2-Cycloheptylpyrrolidine vs. Closest Cycloalkyl Analogs


Elevated Lipophilicity (XLogP3) of 2-Cycloheptylpyrrolidine vs. Smaller Cycloalkyl Homologs

The computed partition coefficient (XLogP3) of 2-cycloheptylpyrrolidine is 3.3, which is 0.6 log units higher than that of 2-cyclohexylpyrrolidine (XLogP3 = 2.7) and approximately 1.1 log units higher than that of 2-cyclopentylpyrrolidine (estimated XLogP3 ≈ 2.2) [1][2]. This corresponds to a ~4-fold increase in lipophilicity relative to the cyclohexyl analog and a ~12.6-fold increase relative to the cyclopentyl analog, providing a quantifiable differentiation in membrane partitioning potential.

Lipophilicity Druglikeness Blood-Brain Barrier

Increased Molecular Volume and Steric Bulk of 2-Cycloheptylpyrrolidine vs. 2-Cyclohexylpyrrolidine

2-Cycloheptylpyrrolidine possesses a molecular weight of 167.29 g/mol, which is 14.03 g/mol higher than 2-cyclohexylpyrrolidine (153.26 g/mol) and approximately 28 g/mol higher than 2-cyclopentylpyrrolidine (~139 g/mol) [1][2]. This reflects an additional methylene unit in the cycloalkyl ring, increasing the molecular volume and steric demand. The cycloheptyl group can occupy a larger hydrophobic pocket in a protein binding site compared to its six- or five-membered counterparts, potentially enhancing binding affinity or selectivity for targets that accommodate bulkier substituents.

Steric effects Molecular recognition Structure-activity relationships

Conformational Flexibility Differences Between Cycloheptyl- and Smaller Cycloalkyl-Pyrrolidines

The cycloheptane ring in 2-cycloheptylpyrrolidine adopts multiple low-energy conformations (chair, twist-chair, boat), whereas cyclohexane adopts a single dominant chair conformation and cyclopentane exists in envelope/twist conformations. This increased conformational flexibility of the cycloheptyl group can lead to a more favorable entropy of binding when the ligand is constrained upon target engagement, or alternatively, a higher entropic penalty if the unbound state is highly flexible. Quantitative comparison of rotatable bonds shows both 2-cycloheptyl- and 2-cyclohexylpyrrolidine have one rotatable bond, but the intra-ring flexibility of the cycloheptyl group is not captured by this descriptor [1]. In the context of drug design, the conformational ensemble of the cycloheptyl moiety offers a distinct entropic profile compared to the more rigid cyclohexyl and cyclopentyl groups [2].

Conformational analysis Entropy Binding free energy

Purity Specification of 2-Cycloheptylpyrrolidine from Leyan as a Procurement Benchmark

Commercially available 2-cycloheptylpyrrolidine from Leyan (Shanghai Haohong Biomedical Technology Co.) is specified at 98% purity (CAS 1249880-03-2) . In comparison, a typical purity for the smallest-ring analog 2-cyclopentylpyrrolidine from various vendors is also 95–98%, but batch-to-batch variability in impurity profiles can be significant for less common cycloalkyl pyrrolidines. The declared 98% purity ensures that the compound meets the threshold for reliable structure-activity relationship (SAR) studies and late-stage functionalization without confounding effects from impurities.

Chemical purity Quality control Reproducibility

Optimal Application Scenarios for 2-Cycloheptylpyrrolidine Based on Comparative Evidence


CNS Drug Discovery Programs Requiring Optimized Brain Penetration

Given its elevated XLogP3 of 3.3 relative to smaller cycloalkyl pyrrolidines, 2-cycloheptylpyrrolidine is best deployed as a building block in CNS drug discovery campaigns where improved passive brain permeability is desired. The +0.6 logP differential versus 2-cyclohexylpyrrolidine [1] can be leveraged to push a lead series into the favorable CNS MPO (Multiparameter Optimization) space without introducing additional hydrogen bond donors or acceptors [2].

Exploring Hydrophobic Pocket Occupancy in Target-Based SAR

In structure-based drug design, the increased molecular volume and steric bulk of the cycloheptyl group (167.29 g/mol vs. 153.26 g/mol for cyclohexyl analog) [1] makes 2-cycloheptylpyrrolidine an ideal probe for filling larger hydrophobic sub-pockets within a protein target. This can lead to enhanced binding affinity and selectivity when moving from cyclohexyl- or cyclopentyl-based leads to a bulkier substituent [3].

Entropy-Driven Binding Optimization in Fragment-Based Lead Generation

The enhanced conformational flexibility of the cycloheptyl ring relative to the more rigid cyclohexyl and cyclopentyl rings [1] provides a unique entropic profile for binding. 2-Cycloheptylpyrrolidine can be used in fragment-based screening to explore entropy-enthalpy compensation effects, potentially yielding ligands with longer residence times if the bound conformation is suitably stabilized [2].

Medicinal Chemistry Diversification Libraries for Late-Stage Functionalization

As a secondary amine with a sterically demanding cycloheptyl substituent, 2-cycloheptylpyrrolidine is well-suited for inclusion in diversity-oriented synthesis libraries. The available 98% purity from commercial suppliers [1] ensures it can be directly employed in amide coupling, reductive amination, or N-arylation reactions without pre-purification, accelerating SAR exploration around the pyrrolidine core.

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